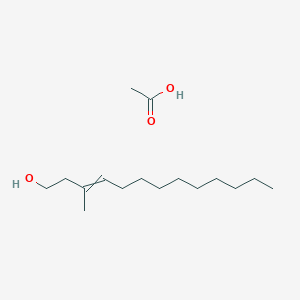

Acetic acid;3-methyltridec-3-en-1-ol

説明

The compound "Acetic acid;3-methyltridec-3-en-1-ol" is an ester derivative formed by the reaction of acetic acid (CH₃COOH) and 3-methyltridec-3-en-1-ol (C₁₄H₂₈O). Acetic acid acts as a functionalizing agent, enhancing porosity and introducing carboxyl (-COOH) groups onto biochar surfaces, which improves coordination with metal ions like U(VI) . The structural uniqueness of 3-methyltridec-3-en-1-ol (a branched, unsaturated alcohol) likely contributes to hydrophobic interactions and steric effects in composite materials, though its explicit role in adsorption chemistry requires further investigation.

特性

CAS番号 |

92463-99-5 |

|---|---|

分子式 |

C16H32O3 |

分子量 |

272.42 g/mol |

IUPAC名 |

acetic acid;3-methyltridec-3-en-1-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15;1-2(3)4/h11,15H,3-10,12-13H2,1-2H3;1H3,(H,3,4) |

InChIキー |

HMSNSGKLKDCQSK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC=C(C)CCO.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyltridec-3-en-1-ol can be achieved through several methods. One common approach is the esterification of acetic acid with 3-methyltridec-3-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid;3-methyltridec-3-en-1-ol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

化学反応の分析

Types of Reactions

Acetic acid;3-methyltridec-3-en-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: The major products can include ketones or carboxylic acids.

Reduction: The major product is a saturated alcohol.

Substitution: The major product is a halogenated compound.

科学的研究の応用

Acetic acid;3-methyltridec-3-en-1-ol has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research may explore its potential therapeutic effects and applications in drug development.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of acetic acid;3-methyltridec-3-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of both the acetic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, contributing to its versatility.

類似化合物との比較

Comparison with Similar Compounds

Acetic Acid-Modified Sludge-Based Biochar (ASBB) vs. Unmodified SBB

- Adsorption Efficiency: ASBB achieves a U(VI) removal rate of 97.8% under optimal conditions (pH = 6.0, 5 min equilibrium time), outperforming unmodified SBB by 35% due to enhanced porosity and -COOH groups . Specific Surface Area (SSA): ASBB exhibits a 42% increase in SSA compared to SBB, facilitating higher U(VI) accessibility . Functional Groups: Boehm titration confirms ASBB has 0.07 mmol/g more -COOH than SBB, directly correlating with U(VI) binding via monodentate coordination .

ASBB vs. Other Modified Biochars

- Kinetics : ASBB exhibits pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominance, whereas Fe₃O₄-SBB follows pseudo-first-order kinetics (physical adsorption) .

- pH Sensitivity: ASBB operates optimally at pH 6.0, outperforming HNO₃-modified biochar (pH 5.0) and polydopamine sorbents (pH 7.0) .

Comparison with Non-Biochar Adsorbents

- Graphene Oxide (GO) : GO-polyaniline composites show higher capacity (145.2 mg/g) but require longer equilibrium times (120 min) and lack cost-effectiveness .

- Mesoporous Silica: Amino-functionalized silica achieves 119.2 mg/g U(VI) uptake but suffers from slow kinetics (90 min) and poor regeneration .

- Metal-Organic Frameworks (MOFs) : Defect-rich UiO-66(Zr) demonstrates exceptional capacity (180.5 mg/g) but is synthetically complex and unstable in acidic conditions .

Mechanistic Insights and Advantages of ASBB

- Dual Modification Effect : Acetic acid simultaneously enlarges pore structures (BET surface area: 312 m²/g → 442 m²/g) and introduces -COOH groups, enabling synergistic physical adsorption and chemisorption .

- Selectivity : ASBB maintains >90% U(VI) removal efficiency in the presence of competing ions (e.g., Ca²⁺, Mg²⁺), unlike unmodified SBB (<70%) .

- Environmental Sustainability: Utilizes waste sludge, reducing secondary pollution risks and aligning with circular economy principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。